1,5-dimethyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Overview
Description
“1,5-dimethyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one” is a chemical compound with the IUPAC name 5H-pyridazino [4,5-b]indol-4-ol . It has a molecular weight of 185.19 .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol via reflux . This reaction affords 3,5-dihydro-4H-pyridazino [4,5-b]indol-4-one in good yield .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7N3O/c14-10-9-7 (5-11-13-10)6-3-1-2-4-8 (6)12-9/h1-5,12H, (H,13,14) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
The compound undergoes mono and dialkylation with a set of alkylating agents, including amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of K2CO3/acetone or KOH/DMSO . The hydrazinolysis of mono and di-esters gives the target hydrazides .Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.19 . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Synthesis and Chemical Structures
- Synthesis Pathways : A series of 5-alkyl-4-methyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-ones was prepared from 2-acetylindole-2-carboxylic acid through a one-pot reaction, providing insights into efficient synthesis methods for this compound (Haider & Wobus, 2007).
- Chemical Properties and Derivatives : Research on various 5-alkyl-2,3-dihydro-1H-pyridazino[4,5-b]indole1,4(5H)-diones and 3,5-dihydro-4H-pyridazino[4,5b]indol-4-ones has been conducted, exploring the properties and potential applications of these derivatives (Haider & Wobus, 2007).
Pharmacological Applications
- Inhibitors of Blood Platelet Aggregation and Inotropics : Some derivatives of pyridazino[4,5-b]indoles have shown potential as inhibitors of blood platelet aggregation and possess inotropic activity. This indicates potential applications in cardiovascular therapies (Monge et al., 1991).
- Antihypertensive Agents : Various compounds within this family have been identified as antihypertensive agents, indicating their potential use in the treatment of hypertension (Monge Vega et al., 1982).
Chemical Modifications and Derivatives
- Acetylation and Structural Variants : Studies have been conducted on the acetylation of pyridazino[4,5-b]indol-4-ones and their dihydro and tetrahydro derivatives, providing insights into chemical modifications and the impact on their properties and applications (Vlasova & Kogan, 1976).
Miscellaneous Applications
- Antimicrobial Activity : Some pyridazino[4,5-b]indoles have been synthesized and tested for in vitro antimicrobial activity, suggesting potential applications in antimicrobial treatments (Avan, Guven & Guven, 2013).
- Cardiotonic Agents : Certain pyridazino[4,5-b]indoles have been identified as cardiotonic agents, indicating their potential use in treating heart-related conditions (Monge et al., 1993).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1,5-dimethyl-3H-pyridazino[4,5-b]indol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-7-10-8-5-3-4-6-9(8)15(2)11(10)12(16)14-13-7/h3-6H,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNVCGOKEPVGJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=C1C3=CC=CC=C3N2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520788 | |
Record name | 1,5-Dimethyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50520788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73918-70-4 | |
Record name | 1,5-Dimethyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50520788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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